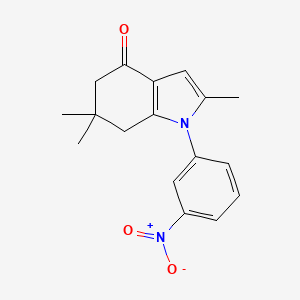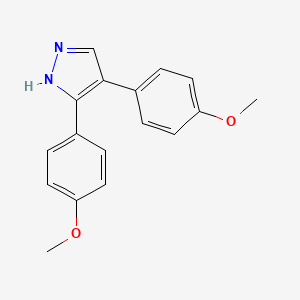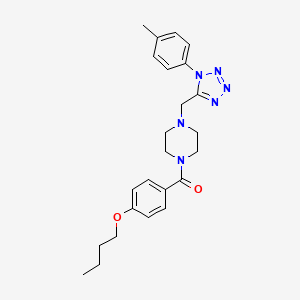
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a chemical compound that belongs to the class of indole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one varies depending on its application. As a fluorescent probe, it binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, it absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its function.
Biochemical and Physiological Effects:
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological processes are highly dependent on its concentration and application. As a photosensitizer, it can induce apoptosis and necrosis in cancer cells, but can also cause damage to normal cells. As an enzyme inhibitor, it can lower cholesterol levels in the body, but can also affect other metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one in lab experiments is its unique properties, such as its fluorescent and photosensitizing capabilities. However, its limitations include its cost and the need for specialized equipment for its detection and analysis.
Orientations Futures
There are several potential future directions for the study of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one. One area of research could focus on its potential as a diagnostic tool for detecting metal ions in biological samples. Another area of research could explore its potential as a photosensitizer for the treatment of other diseases, such as bacterial infections. Additionally, further studies could investigate its potential as an inhibitor of other enzymes involved in metabolic pathways.
In conclusion, 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a versatile chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for various fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand its mechanisms of action and to explore its potential in new areas of study.
Méthodes De Synthèse
The synthesis of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one can be achieved through a multi-step process. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reduction process using sodium borohydride to yield 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one.
Applications De Recherche Scientifique
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol, which could lead to the development of new drugs to treat hypercholesterolemia.
Propriétés
IUPAC Name |
2,6,6-trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-7-14-15(9-17(2,3)10-16(14)20)18(11)12-5-4-6-13(8-12)19(21)22/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKPUBNRUFQWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC=C3)[N+](=O)[O-])CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2922096.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)
![4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde](/img/structure/B2922102.png)
![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)
![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one](/img/no-structure.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2922109.png)
![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)
![N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide](/img/structure/B2922111.png)
![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)
![4-{2-[3-(Trifluoromethoxy)phenyl]acetyl}thiomorpholine-3-carbonitrile](/img/structure/B2922114.png)
![2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2922115.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid](/img/structure/B2922117.png)